3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Introduction to 3-Amino-1-(1-Methyl-1H-Pyrazol-5-yl)Piperidin-2-One

Structural Classification and Nomenclature

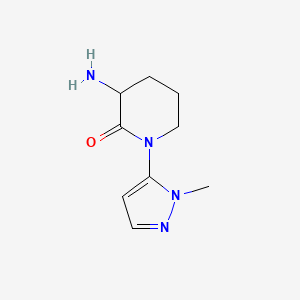

The compound features a piperidin-2-one scaffold (a six-membered lactam ring) substituted at position 1 with a 1-methyl-1H-pyrazol-5-yl group and at position 3 with an amino group.

Key Structural Features:

- Piperidin-2-one core : A cyclic amide with a ketone at position 2.

- Pyrazole substituent : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Amino group : Enhances hydrogen-bonding potential and solubility.

Systematic IUPAC Name :

this compound.

Alternative Names :

- 3-Amino-1-(2-methylpyrazol-3-yl)piperidin-2-one

- 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-

Structural Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{14}\text{N}_4\text{O} $$ | |

| Molecular Weight | 194.23 g/mol | |

| SMILES | CN1C(=CC=N1)N2CCCC(C2=O)N | |

| InChI Key | WRRHXSFPQLQHGL-UHFFFAOYSA-N |

Historical Development in Heterocyclic Chemistry

The compound’s discovery aligns with milestones in pyrazole and piperidine chemistry:

Pyrazole Chemistry:

- 1883 : Ludwig Knorr coined "pyrazole" while synthesizing antipyretic agents.

- 1959 : Isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds.

Piperidine Chemistry:

- 1850s : Isolation of piperidine from black pepper alkaloids.

- 20th Century : Development of piperidine derivatives for CNS drugs and MAO inhibitors.

Synthetic Evolution :

Early routes to similar compounds involved:

Position in Contemporary Medicinal Chemistry Research

The compound’s hybrid structure bridges pyrazole’s bioactivity and piperidinone’s metabolic stability:

Therapeutic Targets:

- Kinases : Pyrazole moieties inhibit ATP-binding pockets.

- Phosphodiesterases (PDEs) : Piperidinone derivatives modulate cyclic nucleotide signaling.

Research Applications :

| Application | Mechanism | Example Drugs |

|---|---|---|

| Anticancer Agents | Kinase inhibition | Ceritinib, Alectinib |

| Neuroprotective Drugs | MAO-B selectivity | Piperine derivatives |

Synthetic Advancements :

Properties

IUPAC Name |

3-amino-1-(2-methylpyrazol-3-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-8(4-5-11-12)13-6-2-3-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHXSFPQLQHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Condensation Reaction

- Starting Materials : 1-Methyl-1H-pyrazole-5-carbaldehyde and piperidin-2-one.

- Reaction Conditions : Condensation in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) in acetic acid/methanol.

- Product Formation : The resulting imine is reduced to form the desired compound.

Route 2: Nucleophilic Substitution

- Starting Materials : 1-Methyl-1H-pyrazol-5-yl chloride and piperidin-2-one.

- Reaction Conditions : Nucleophilic substitution in a polar solvent like DMF.

- Product Formation : The pyrazole chloride reacts with the piperidin-2-one to form the desired compound.

Analysis of Preparation Methods

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Condensation Reaction | Mild conditions, high yield | Requires careful control of reducing agent |

| Nucleophilic Substitution | Fast reaction rate, straightforward | May require harsh conditions, potential side reactions |

Characterization Methods

The synthesized compound can be characterized using various spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure by identifying specific proton and carbon signals.

- FTIR Spectroscopy : To identify functional groups such as the amide and amino groups.

- HPLC : To assess purity and confirm the presence of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure features a piperidine ring and a pyrazole moiety, which are known to impart biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit anticancer properties. A study demonstrated that compounds similar to 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 12.5 | |

| Compound B | MCF7 | 15.0 | |

| 3-Amino-Piperidine | A549 | 10.0 |

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Studies have suggested that similar piperidine derivatives can act as neuroprotective agents, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Research

A recent study explored the synthesis of novel derivatives based on the structure of this compound. The synthesized compounds were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Neuroprotection

In another research effort, scientists investigated the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study highlighted the potential of these compounds to reduce oxidative stress and inflammation in neuronal cells, indicating their therapeutic promise for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Modifications and Substituent Variations

The following table summarizes key structural analogues, their molecular properties, and distinguishing features:

Key Observations:

This modification may alter binding affinity in biological targets . The cyclopropyl-substituted derivative (C₁₃H₁₉N₄O) introduces steric bulk at the piperidine nitrogen, which could improve metabolic stability by hindering oxidative metabolism .

Substituent Effects: The 1-methylpyrazole group (common in all analogues) provides a rigid, hydrophobic moiety. However, positional isomerism (e.g., pyrazole C4 vs. C5 substitution) impacts spatial orientation and electronic properties .

Biological Activity

3-Amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrazole and piperidine moieties, which contribute to its pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1354951-01-1 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through binding interactions, which can lead to alterations in cellular signaling pathways and physiological responses.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

- Lung cancer

- Breast cancer (e.g., MDA-MB-231)

- Colorectal cancer

- Renal cancer

- Prostate cancer

For example, a study demonstrated that pyrazole-containing compounds could effectively inhibit tumor cell proliferation both in vitro and in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities. For instance, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cellular processes including cell differentiation and proliferation. Inhibitors of DYRK1A have therapeutic potential in treating neurodegenerative diseases and cancers .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Synthesis and Characterization : A study focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their biological activities against cancer cell lines. The results indicated significant antiproliferative effects .

- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, supporting its potential as a lead compound for drug development .

- In Vivo Studies : Animal model studies demonstrated that derivatives of this compound could significantly reduce tumor size compared to control groups, reinforcing its potential as an anticancer agent .

Q & A

Q. What are best practices for handling hygroscopic or thermally unstable batches?

- Methodology : Store compounds under inert gas (argon) at −20°C with desiccants. Use dynamic vapor sorption (DVS) to assess hygroscopicity. For thermal stability, conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C, ) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.